

An In-depth Technical Guide to the In Vitro Biological Activity of FLLL31

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Compound of Interest		
Compound Name:	FIII31	
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Executive Summary

FLLL31 is a novel, synthetic small molecule derived from curcumin, engineered as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a well-documented driver of oncogenesis, promoting cell proliferation, survival, invasion, and drug resistance in a wide array of human cancers. **FLLL31** exerts its biological effects through a dual-targeting mechanism, disrupting both the upstream kinase Janus Kinase 2 (JAK2) and the critical SH2 domain of STAT3 itself. This guide provides a comprehensive overview of the in vitro biological activity of **FLLL31**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of the JAK/STAT3 Pathway

FLLL31 is specifically designed to bind to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain. [1] The canonical activation of STAT3 begins with cytokine or growth factor binding to a cell surface receptor, leading to the activation of receptor-associated JAKs. JAK2 then phosphorylates STAT3 monomers at a critical tyrosine residue (Tyr705). This phosphorylation event is essential for the subsequent formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to regulate







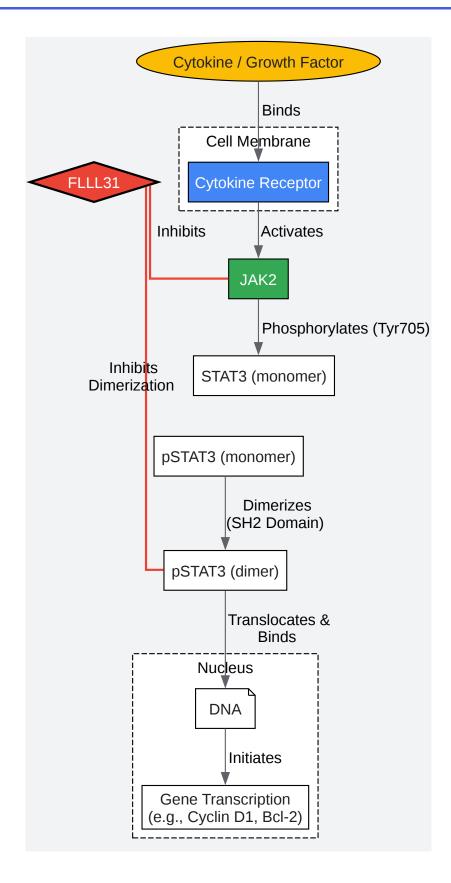
the transcription of target genes involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1).[1]

FLLL31 disrupts this cascade at two key points:

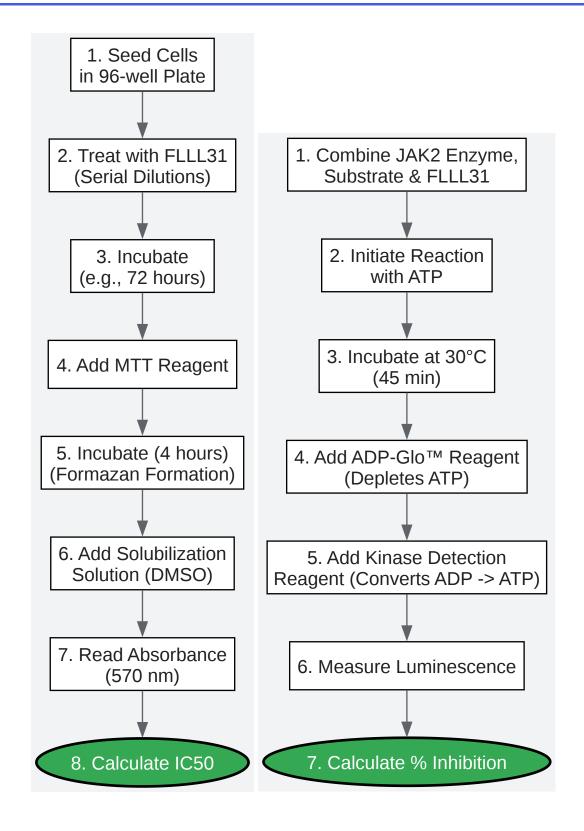
- JAK2 Inhibition: It directly inhibits the kinase activity of JAK2, preventing the initial phosphorylation of STAT3.[1]
- STAT3 SH2 Domain Binding: It binds to the STAT3 SH2 domain, physically hindering the dimerization of phosphorylated STAT3 monomers.[1]

This dual-inhibition mechanism ensures a robust blockade of STAT3 signaling, leading to the downregulation of its target genes, suppression of oncogenic processes, and induction of apoptosis in cancer cells with constitutively active STAT3.[1] Notably, **FLLL31** demonstrates high selectivity for STAT3 and JAK2, with minimal inhibitory effects on other signaling pathways such as STAT1, AKT, mTOR, or ERK1/2.[1]

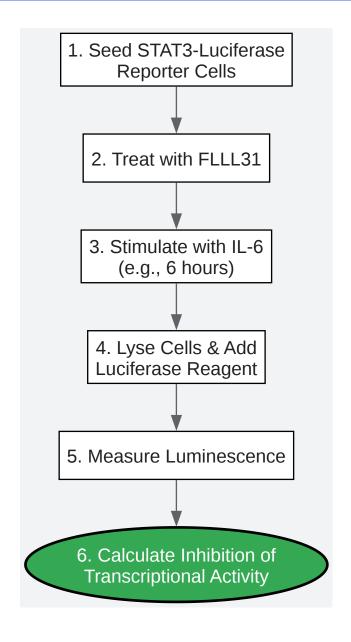












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References

 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]



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